1-(2-Chloroethoxy)-2-iodobenzene
Description
Structure
3D Structure
Properties
CAS No. |
646054-37-7 |
|---|---|
Molecular Formula |
C8H8ClIO |
Molecular Weight |
282.50 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
InChI Key |
FHWUZSCULXGHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)I |
Origin of Product |
United States |
Contextual Significance Within Multifunctional Aryl Ether Derivatives
Multifunctional aryl ethers are a class of organic compounds that possess an ether linkage to an aromatic ring, which is further decorated with one or more additional functional groups. These compounds are of considerable importance in medicinal chemistry and materials science due to the diverse functionalities they can impart to a target molecule. researchgate.netbeilstein-journals.org The ether moiety often enhances the lipophilicity and metabolic stability of a compound, while the other functional groups provide sites for further chemical modification or interaction with biological targets. youtube.com
1-(2-Chloroethoxy)-2-iodobenzene is a prime example of a multifunctional aryl ether. The aryl ether component provides a stable scaffold, while the chloro and iodo substituents offer orthogonal reactivity. This allows for selective chemical transformations at different parts of the molecule, a highly desirable feature in multistep synthesis. acs.org
Strategic Position As a Bifunctionalized Synthetic Building Block
The strategic value of 1-(2-Chloroethoxy)-2-iodobenzene lies in its nature as a bifunctionalized building block. Organic building blocks are functionalized molecules that serve as the fundamental components for the modular assembly of more complex structures. enamine.netnih.gov The presence of two distinct reactive handles in this compound allows for a stepwise and controlled construction of intricate molecular frameworks.
The chloroethoxy group can participate in nucleophilic substitution reactions, while the carbon-iodine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. wikipedia.org This dual reactivity enables chemists to introduce a variety of substituents and build complex heterocyclic systems. For instance, the chloroethoxy chain can be used to form a larger ring system through intramolecular cyclization after the iodine has been utilized in a cross-coupling reaction. This strategic approach is particularly valuable in the synthesis of polycyclic compounds with specific three-dimensional arrangements.
Historical Development and Emerging Research Trends
Established Synthetic Routes and Optimizations
Conventional methods for synthesizing this compound rely on well-established organic reactions, which have been optimized over time for improved yield and purity.
The Williamson ether synthesis is a cornerstone for forming the ether linkage in this compound. masterorganicchemistry.comkhanacademy.orgwvu.eduyoutube.com This SN2 reaction typically involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.comwvu.edu In the context of synthesizing the target molecule, this would involve the deprotonation of 2-iodophenol (B132878) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-chloroethyl species.
A common reagent for providing the 2-chloroethyl group is 1-bromo-2-chloroethane (B52838). The choice of a bromo-substituted chloroalkane is strategic, as the carbon-bromine bond is more labile and thus a better leaving group than the carbon-chlorine bond in an SN2 reaction. A strong base, such as sodium hydride (NaH), is often used to deprotonate the phenol (B47542), forming the sodium salt of the phenoxide in situ. youtube.com The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone.
To enhance the efficiency and yield of the Williamson ether synthesis, especially when dealing with substrates that may have solubility issues or reduced reactivity, phase-transfer catalysis (PTC) can be employed. illinois.eduyoutube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. tsijournals.com
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Product |
| 2-Iodophenol | 1-Bromo-2-chloroethane | Sodium Hydroxide | Tetrabutylammonium Bromide (optional) | Dichloromethane/Water | This compound |
| 2-Iodophenol | 1-Bromo-2-chloroethane | Potassium Carbonate | None | Acetone | This compound |
| 2-Iodophenol | 2-Chloroethanol | (with coupling agent like DCC) | DMAP | Dichloromethane | This compound |
This table presents a summary of potential reaction conditions for the Williamson ether synthesis of this compound based on general principles of the reaction.
The introduction of an iodine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. If starting with (2-chloroethoxy)benzene (B16413), the directing effect of the ether group must be considered. The alkoxy group is an ortho-, para-director. Therefore, the direct iodination of (2-chloroethoxy)benzene will likely yield a mixture of ortho- and para-isomers, from which the desired 2-iodo isomer would need to be separated.
Various reagents can be used for electrophilic iodination. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. youtube.com Oxidants such as nitric acid or hydrogen peroxide are used to generate a more potent electrophilic iodine species, often proposed to be the iodonium (B1229267) ion (I⁺). youtube.com Another effective iodinating agent is N-iodosuccinimide (NIS), which can be used under mild conditions, often with a catalytic amount of an acid like trifluoroacetic acid. researchgate.net The regioselectivity of the iodination can be influenced by the reaction conditions, including the solvent and the specific iodinating reagent used. nih.gov For instance, the iodination of substituted anisoles has been shown to yield different ortho/para ratios depending on the reagents and conditions. nih.gov
| Substrate | Iodinating Agent | Oxidant/Catalyst | Solvent | Major Products |
| (2-Chloroethoxy)benzene | Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid | This compound and 1-(2-Chloroethoxy)-4-iodobenzene |
| (2-Chloroethoxy)benzene | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Dichloromethane | This compound and 1-(2-Chloroethoxy)-4-iodobenzene |
| (2-Chloroethoxy)benzene | Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Ethanol | This compound and 1-(2-Chloroethoxy)-4-iodobenzene |
This table illustrates common electrophilic iodination methods that could be applied to the synthesis of this compound.
In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. While traditionally used for C-C and C-N bond formation, methods for C-H halogenation, including iodination, have been developed. These methods offer an alternative to classical electrophilic substitution and can provide different regioselectivity.
For the synthesis of this compound, a palladium-catalyzed ortho-C-H iodination of (2-chloroethoxy)benzene could be a potential route. Such reactions often employ a directing group to guide the palladium catalyst to the desired C-H bond. The ether oxygen in the chloroethoxy group could potentially serve as a directing group, facilitating iodination at the ortho position. These reactions typically use a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an iodine source, which can be molecular iodine or a hypervalent iodine reagent. researchgate.net This approach could offer high regioselectivity for the ortho-isomer, avoiding the formation of the para-substituted byproduct. Recent advancements have even demonstrated palladium-catalyzed transfer iodination from aryl iodides to non-activated C(sp³)–H bonds, showcasing the versatility of this catalytic system. ethz.chnih.gov
Advanced Synthetic Approaches
To improve efficiency, reduce reaction times, and move towards more environmentally benign processes, advanced synthetic methods are being explored for the synthesis of complex organic molecules.
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. tsijournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. mdpi.orgnih.gov
Both the Williamson ether synthesis and electrophilic aromatic iodination can be adapted to microwave conditions. For the etherification step, a mixture of the phenol, alkyl halide, and a base can be irradiated in a suitable solvent, leading to rapid formation of the ether. tsijournals.com Similarly, the iodination of aromatic compounds using reagents like iodine and an oxidant can be significantly accelerated by microwave heating. nih.govjocpr.comresearchgate.net The rapid, localized heating provided by microwaves can overcome activation barriers more efficiently than conventional heating methods. nih.gov
| Reaction Type | Reactants | Conditions | Reaction Time |
| Etherification | 2-Iodophenol, 1-Bromo-2-chloroethane, K₂CO₃ | Microwave Irradiation (e.g., 100-150 °C) | 5-15 minutes |
| Iodination | (2-Chloroethoxy)benzene, Iodine, Iodic Acid | Microwave Irradiation (e.g., 80-120 °C) | 2-10 minutes |
This table provides hypothetical examples of how microwave-assisted synthesis could be applied to the formation of this compound, based on general literature procedures.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH and can exhibit remarkable regio- and stereoselectivity. acs.orgfrontiersin.orgnih.gov
For the synthesis of this compound, two key enzymatic transformations could be envisioned. The first is the biocatalytic etherification of 2-iodophenol. While less common than other enzymatic reactions, some enzymes, such as silicatein-α, have been shown to catalyze the formation of silyl (B83357) ethers from phenols and silanols. mdpi.comresearchgate.net Research into enzymes that can form alkyl ethers from phenols is an active area.
The second, and perhaps more established, biocatalytic approach would be the enzymatic halogenation of (2-chloroethoxy)benzene. A variety of halogenating enzymes, known as halogenases, have been discovered and characterized. acs.orgfrontiersin.orgnih.govacs.org These enzymes are capable of incorporating halogen atoms (including iodine) into aromatic rings with high regioselectivity. acs.orgnih.gov Flavin-dependent halogenases, for example, are known to catalyze electrophilic aromatic substitution on activated aromatic substrates. frontiersin.orgnih.gov The use of such an enzyme could potentially lead to the selective synthesis of the ortho-iodo isomer, avoiding the separation issues associated with classical electrophilic iodination.
Principles of Green Chemistry in the Synthesis of this compound
The synthesis of this compound, like many chemical manufacturing processes, is increasingly being evaluated through the lens of green chemistry. This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are integral to developing more sustainable and environmentally benign methods for producing this important chemical intermediate. Key areas of focus include improving atom economy, utilizing safer solvents, implementing energy-efficient conditions, and minimizing waste.
Maximizing Atom Economy in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to design synthetic pathways where the maximum number of atoms from the starting materials are incorporated into the final molecule, thereby minimizing the generation of by-products.
In a typical synthesis of this compound, which involves the reaction of 2-iodophenol with 1-bromo-2-chloroethane, the atom economy can be calculated to assess its efficiency.
Table 1: Theoretical Atom Economy for the Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Iodophenol | C₆H₅IO | 219.91 |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.40 |
| Product | ||
| This compound | C₈H₈ClIO | 282.50 |
| By-product | ||
| Hydrogen bromide | HBr | 80.91 |
Note: This table represents a simplified theoretical calculation. Actual reaction conditions and side reactions can affect the practical atom economy.
The ideal atom economy is 100%, which is rarely achievable in practice. Research in this area focuses on developing alternative routes that may utilize different starting materials or catalytic systems to improve the incorporation of atoms into the final product structure.
Development of Safer Solvents and Reaction Media
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose risks to human health. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, or even performing reactions in the absence of a solvent.
In the context of synthesizing this compound, the choice of solvent for the Williamson ether synthesis (the reaction between an alkoxide and a primary alkyl halide) is critical. While polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are effective, they have associated toxicity and disposal issues.
Current research efforts are directed towards:
Phase-Transfer Catalysis: Utilizing phase-transfer catalysts can enable the use of greener solvent systems, such as water or biphasic systems, by facilitating the transfer of reactants between phases.
Ionic Liquids: These salts with low melting points can serve as both the solvent and catalyst, are non-volatile, and can often be recycled.
Solvent-Free Conditions: Exploring the feasibility of conducting the reaction under solvent-free or neat conditions, potentially with microwave assistance to facilitate the reaction.
Energy-Efficient Reaction Conditions
Reducing the energy consumption of chemical processes is a key tenet of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure or by utilizing alternative energy sources that are more efficient than conventional heating.
For the synthesis of this compound, energy efficiency can be improved through:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. This is due to efficient and direct heating of the reaction mixture.
Catalyst Development: The use of highly active catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thus saving energy.
Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature | Often elevated | Can be controlled at lower levels |
| Energy Input | High and sustained | Lower and targeted |
| Solvent Use | Often requires high-boiling point solvents | Can enable use of lower-boiling or no solvent |
Waste Prevention and By-product Reduction
The principle of waste prevention is a cornerstone of green chemistry, emphasizing that it is better to prevent the formation of waste than to treat or clean it up after it has been created. In the synthesis of this compound, waste can arise from unreacted starting materials, the formation of by-products, and the use of excess reagents and solvents.
Strategies to minimize waste include:
Optimization of Reaction Conditions: Carefully controlling parameters such as stoichiometry, temperature, and reaction time can maximize the yield of the desired product and minimize the formation of side products.
Use of Catalytic Methods: As mentioned earlier, catalysts can improve the selectivity of a reaction, leading to fewer by-products.
By focusing on these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Selective Functional Group Transformations
The strategic manipulation of the aryl iodide and chloroethoxy groups is central to the application of this compound in organic synthesis. The distinct chemical nature of these groups allows for selective reactions, providing a versatile platform for the introduction of various substituents and the formation of new ring systems.
Reactivity of the Aryl Iodide Moiety in Coupling Reactions
The carbon-iodine bond in this compound is the more reactive site for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in comparison to other aryl halides makes this position ideal for the formation of new carbon-carbon and carbon-heteroatom bonds.
The aryl iodide functionality readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of biaryls and other complex organic molecules.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the aryl iodide moiety is well-established. Generally, the reaction of an aryl iodide with an arylboronic acid proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The reaction is tolerant of a wide range of functional groups. frontiersin.orgnih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | High |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 80-110 | High |
| Pd/C | Na₂CO₃ | DME/H₂O | 25-80 | Good to Excellent nih.gov |
The Hiyama coupling offers an alternative C-C bond-forming strategy, utilizing organosilanes as the coupling partners. organic-chemistry.orgwikipedia.org This reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF). organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Hiyama reaction is compatible with various functional groups, although the need for a fluoride activator can sometimes limit its application with sensitive substrates. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the activated organosilane and reductive elimination to yield the biaryl product. organic-chemistry.orgwikipedia.orgnih.gov
The aryl iodide in this compound is also a prime substrate for the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and other biologically active compounds.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of aryl amines from aryl halides. nih.gov This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple an amine with the aryl iodide. The choice of ligand is critical to the success of the reaction and can influence the scope of both the amine and aryl halide coupling partners. youtube.comresearchgate.net
The Ullmann condensation provides a classical, copper-catalyzed route to form carbon-oxygen and carbon-nitrogen bonds. wikipedia.org While it often requires harsher reaction conditions (high temperatures) compared to palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrates. wikipedia.orgorganic-chemistry.org The reaction of an aryl iodide with an alcohol or phenol in the presence of a copper catalyst and a base yields an aryl ether. Similarly, reaction with an amine affords an aryl amine. wikipedia.org
Reactivity of the Terminal Chloroethoxy Group
The 2-chloroethyl group in this compound provides a handle for further functionalization through reactions characteristic of alkyl halides.
The chlorine atom of the chloroethoxy group is susceptible to nucleophilic substitution , allowing for the introduction of a wide variety of functional groups. This SN2-type reaction is typically performed with a suitable nucleophile in a polar aprotic solvent. youtube.com For example, reaction with amines would yield the corresponding aminoethoxy derivatives, while reaction with alkoxides would produce the corresponding alkoxyethoxy ethers. The general reactivity of chloroalkanes in nucleophilic substitution is well-understood, though specific examples with this compound require further investigation in dedicated studies.
The presence of both the ether linkage and the terminal chloro group allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. A key example is the synthesis of dibenzo[b,f] organic-chemistry.orgwikipedia.orgoxazepines , a scaffold found in a number of psychoactive drugs like loxapine. nih.govgpatindia.com While the direct cyclization of this compound itself is not explicitly detailed, related precursors are used in the synthesis of these tricyclic systems. For instance, a common strategy involves the initial coupling of the aryl iodide with an appropriate amine, followed by an intramolecular nucleophilic substitution where the newly introduced amino group displaces the terminal chloride of the ethoxy chain to form the seven-membered oxazepine ring. researchgate.netnih.govresearchgate.net The synthesis of loxapine, for example, involves the reaction of a precursor with N-methylpiperazine to form the final tricyclic product. google.com
Transformations Involving Both Functional Groups
The simultaneous or sequential engagement of the aryl iodide and the chloroethoxy moieties in this compound is a key feature of its reactivity, enabling the construction of complex molecular architectures from a relatively simple starting material.
Tandem Reactions and Cascade Processes
Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. rsc.org In the context of this compound, such processes are particularly valuable for the synthesis of dibenzo[b,f] rsc.orgnih.govoxazepines, a class of compounds with significant pharmacological interest. nih.govorgsyn.org
A common strategy involves an initial palladium-catalyzed cross-coupling reaction at the aryl iodide position, followed by an intramolecular cyclization. For instance, a tandem Sonogashira coupling followed by an intramolecular cyclization can be envisioned. In this hypothetical sequence, the aryl iodide would first react with a terminal alkyne in the presence of a palladium catalyst. The resulting internal alkyne could then undergo an intramolecular reaction, where the oxygen of the chloroethoxy group attacks the alkyne, leading to a cyclized product. While specific examples with this compound are not extensively documented in the reviewed literature, the general principle of tandem Sonogashira coupling/cyclization is a well-established method for constructing heterocyclic systems. nih.gov
Another potential tandem process is an intramolecular Heck reaction. Following the oxidative addition of the aryl iodide to a palladium(0) catalyst, the resulting organopalladium species could undergo an intramolecular insertion with the chloroethoxy side chain, although this is less common than reactions involving a pre-installed unsaturated bond.
Regioselective and Chemoselective Transformations
Regioselectivity and chemoselectivity are critical aspects of the transformations of this compound, particularly in reactions designed to form specific heterocyclic products. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds often dictates the outcome of these reactions.
In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position of the benzene (B151609) ring. This chemoselectivity is fundamental to many synthetic strategies. For instance, in the synthesis of dibenzo[b,f] rsc.orgnih.govoxazepines via reaction with 2-aminophenols, the initial step is typically a palladium-catalyzed N-arylation, where the nitrogen of the aminophenol displaces the iodide. This is followed by an intramolecular nucleophilic substitution of the chloride by the phenoxide, a process known as an intramolecular Ullmann condensation. The regioselectivity of the final ring closure is directed by the initial selective activation of the C-I bond.
Solvent choice can also play a crucial role in directing the regioselectivity of reactions. In related systems, the use of different solvents has been shown to switch the reaction pathway between O-arylation and N-arylation, leading to different classes of products from the same starting materials. rsc.org This highlights the potential for controlling the regiochemical outcome of reactions involving this compound through careful selection of reaction conditions.
Oxidative and Reductive Manipulations
The aryl iodide and chloroethoxy functionalities of this compound can be manipulated under both oxidative and reductive conditions to achieve various synthetic outcomes.
Reductive manipulations of this compound can proceed via different pathways depending on the reagents and conditions employed. A common transformation is the reductive deiodination, which can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reductions. This would yield 1-(2-chloroethoxy)benzene, effectively removing one of the reactive sites.
More interestingly, reductive conditions can be employed to trigger cyclization. For example, a reductive Heck-type reaction could be envisaged. In such a process, the aryl iodide would be reduced to form an aryl radical or an organometallic intermediate, which could then react intramolecularly with a suitably positioned acceptor group. In the case of this compound itself, direct reductive cyclization to form a saturated ring is less likely without prior modification of the chloroethoxy chain to introduce an unsaturation. However, in derivatives where the chloroethoxy group is replaced by, for example, an allyloxy group, reductive cyclization becomes a viable pathway for the synthesis of heterocyclic structures.
The selective reduction of the chloro group in the presence of the iodo group is challenging due to the higher reactivity of the C-I bond towards many reducing agents.
Mechanistic Investigations of Reactions Involving 1 2 Chloroethoxy 2 Iodobenzene
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of fleeting intermediates provide compelling evidence for a proposed reaction mechanism. In the study of reactions with 1-(2-chloroethoxy)-2-iodobenzene and related compounds, various types of intermediates have been proposed and, in some cases, identified.
Hypervalent Iodine Species in Catalytic Cycles
Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are frequently invoked as key intermediates in a wide range of oxidative transformations. nsf.govorganic-chemistry.orgnsf.gov These species are known for their ability to facilitate reactions such as oxidations, aminations, and rearrangements. organic-chemistry.orgnsf.gov In catalytic cycles, the iodoarene precursor is oxidized to a hypervalent iodine species, which then reacts with the substrate before being reduced back to the starting iodoarene, thus completing the catalytic cycle. nsf.govnsf.gov
The reactivity of hypervalent iodine compounds is analogous in many ways to that of transition metals, capable of undergoing processes akin to oxidative addition and reductive elimination. nsf.gov The specific nature of the hypervalent iodine intermediate, such as an iodonium (B1229267) ion, an iodosyl (B1239551) derivative, or a λ³-iodane, will depend on the oxidant and the reaction medium. While direct characterization of these intermediates in a catalytic cycle involving this compound is challenging due to their transient nature, their involvement is strongly supported by the types of products observed and by analogy to well-studied systems. organic-chemistry.orgtdx.cat
Radical Pathways and Single Electron Transfer (SET) Mechanisms
In addition to ionic pathways, reactions involving organoiodine compounds can also proceed through radical mechanisms. rsc.orgyoutube.com These pathways are often initiated by light (photolysis) or by radical initiators. youtube.comrsc.org A single electron transfer (SET) process, where an electron is transferred from one molecule to another, can lead to the formation of radical ions, which then undergo further reaction. rsc.org
For instance, the photolysis of di-iodoarenes is known to produce aryl radicals and benzyne (B1209423) intermediates through the homolytic cleavage of the carbon-iodine bonds. rsc.org It is plausible that under certain conditions, such as exposure to UV light or the presence of a suitable photosensitizer, this compound could also undergo reactions via radical intermediates. The detection of such radical species can be attempted using techniques like electron spin resonance (ESR) spectroscopy, although their high reactivity and short lifetimes often make direct observation difficult. rsc.org
Organometallic Intermediates in Catalytic Processes
When a transition metal catalyst is employed in conjunction with this compound, the formation of organometallic intermediates is a key feature of the reaction mechanism. nih.gov These intermediates contain a direct bond between a carbon atom and a metal. nih.gov The catalytic cycle typically involves steps such as oxidative addition of the aryl-iodine bond to the metal center, followed by insertion of another reactant, and finally reductive elimination to form the product and regenerate the catalyst. nih.gov The specific structure and reactivity of the organometallic intermediate will depend on the metal, its ligands, and the reaction conditions.
Kinetic and Thermodynamic Studies
Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is vital for understanding the reaction mechanism and, specifically, the rate-determining step. kfupm.edu.saresearchgate.netmdpi.com For reactions involving this compound, determining the order of the reaction with respect to each reactant can provide insight into the composition of the transition state of the rate-determining step. kfupm.edu.sa
Computational Verification of Proposed Mechanisms
Computational chemistry has become an invaluable tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone. scielo.brrsc.org Using quantum mechanical calculations, it is possible to model the structures and energies of reactants, transition states, and intermediates along a proposed reaction pathway. rsc.orgrsc.org
For reactions involving this compound, computational studies can be used to:
Evaluate the feasibility of different proposed mechanisms by calculating the activation barriers for each step. scielo.br
Predict the structures of transient intermediates, which can then guide experimental efforts for their detection.
Understand the origins of selectivity in reactions where multiple products are possible. scielo.br
Probe the influence of solvent and other reaction conditions on the reaction pathway. scielo.br
By comparing the computationally predicted outcomes with experimental observations, a proposed mechanism can be either supported or refuted, leading to a more refined and accurate understanding of the chemical transformation. scielo.br
Computational and Theoretical Studies on 1 2 Chloroethoxy 2 Iodobenzene and Its Reactivity
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and molecular properties of organic compounds. core.ac.uk DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. core.ac.uk This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules.
For 1-(2-Chloroethoxy)-2-iodobenzene, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311G++(d,p), can be employed to optimize the molecular geometry and predict a range of electronic properties. researchgate.net Key properties that can be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net The MEP map visually represents the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions.
Table 1: Calculated Electronic Properties of Substituted Benzenes using DFT
| Property | Iodobenzene (Representative) researchgate.net | Chlorobenzene (Representative) researchgate.net | This compound (Predicted) |
| HOMO Energy (eV) | -6.5 | -6.8 | -6.7 |
| LUMO Energy (eV) | -1.5 | -1.2 | -1.8 |
| HOMO-LUMO Gap (eV) | 5.0 | 5.6 | 4.9 |
| Dipole Moment (Debye) | 1.7 | 1.7 | 2.5 |
Note: The values for Iodobenzene and Chlorobenzene are representative and based on typical DFT calculations. The values for this compound are hypothetical predictions based on the expected electronic effects of the substituents. The actual values would require specific DFT calculations for this molecule.
Theoretical Prediction of Reaction Pathways, Transition States, and Energetics
Theoretical methods are invaluable for mapping out potential reaction pathways, identifying transition states, and calculating the associated energy barriers. For a molecule like this compound, which possesses multiple reactive sites, computational studies can help predict the most likely course of a chemical transformation.
One area of interest is the potential for intramolecular reactions. For instance, the chloroethoxy side chain could potentially interact with the iodine atom or the benzene (B151609) ring. DFT calculations can be used to model the potential energy surface for such reactions, locating the transition state structures that connect reactants to products. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.
Studies on related hypervalent iodine compounds have shown that DFT calculations can accurately predict reaction mechanisms, such as researchgate.netresearchgate.net-sigmatropic shifts, and the corresponding activation barriers. mdpi.comresearchgate.net Similar approaches could be applied to investigate, for example, the potential for intramolecular cyclization of this compound under specific conditions. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state indeed connects the desired reactant and product minima on the potential energy surface. researchgate.net
Conformational Analysis and Intramolecular Interactions
The rotation around the C-C and C-O single bonds in the chloroethoxy group leads to various staggered and eclipsed conformations. nih.gov The relative stability of these conformers is governed by a combination of steric hindrance, electrostatic interactions, and potential intramolecular interactions. For example, similar to 1,2-dichloroethane, one can expect to find anti and gauche conformers corresponding to the dihedral angle between the chlorine atom and the oxygen atom along the C-C bond. nih.govresearchgate.net
Table 2: Predicted Relative Energies of Key Conformers of the Chloroethoxy Side Chain
| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| Anti | ~180° | 0 (Reference) | Minimal steric repulsion |
| Gauche 1 | ~60° | 0.5 | Potential weak hydrogen bond (O...H-C) |
| Gauche 2 | ~-60° | 0.5 | Potential weak hydrogen bond (O...H-C) |
| Eclipsed | ~0° | 4.0 | High torsional strain |
Note: The relative energies are hypothetical and based on typical energy differences between conformers in similar substituted ethanes. The actual values would require specific computational analysis.
Intramolecular interactions, such as weak hydrogen bonds between the ether oxygen and a hydrogen on the adjacent carbon, or dipole-dipole interactions between the C-Cl and C-O bonds, can play a crucial role in stabilizing certain conformations. researchgate.net Furthermore, the interaction between the chloroethoxy side chain and the bulky iodine atom on the benzene ring will significantly influence the preferred orientation of the entire substituent.
Solvation Effects and Reaction Environment Modeling
The properties and reactivity of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation.
For a polar molecule like this compound, the choice of solvent is expected to have a pronounced effect on its conformational equilibrium and reaction kinetics. Polar solvents are likely to stabilize conformers with larger dipole moments. In the context of a chemical reaction, the solvent can preferentially stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate.
Computational modeling of solvation is crucial for comparing theoretical predictions with experimental results, which are almost always conducted in solution. By incorporating a solvent model, a more realistic and accurate picture of the molecule's behavior in a chemical system can be obtained. Studies on related compounds have demonstrated the importance of considering solvent effects to accurately reproduce experimental observations. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chloroethoxy 2 Iodobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of 1-(2-Chloroethoxy)-2-iodobenzene in solution.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic and the aliphatic chloroethoxy protons. The four protons on the benzene (B151609) ring will appear as a complex multiplet system due to their differing chemical environments and spin-spin coupling. The proton ortho to the iodine atom (H-3) would be shifted downfield, while the proton ortho to the ether linkage (H-6) would also be significantly affected. The protons of the ethoxy chain are anticipated to appear as two triplets, a characteristic pattern for an ethyl group where both methylene (B1212753) groups are coupled to each other. The methylene group attached to the oxygen (O-CH₂-) will be further downfield than the one attached to the chlorine atom (Cl-CH₂-).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon atom bonded to the iodine (C-2) is expected to show a significantly upfield chemical shift due to the heavy atom effect of iodine. Conversely, the carbon atom bonded to the oxygen of the ether (C-1) will be shifted downfield. The remaining four aromatic carbons will appear in the typical aromatic region (approximately 110-140 ppm). The two aliphatic carbons of the chloroethoxy group will be found in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
Note: The following data are predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Predicted ¹H NMR Data (in CDCl₃) | ||
|---|---|---|
| Position | Expected δ (ppm) | Multiplicity |
| Ar-H | 6.80 - 7.90 | m |
| O-CH₂ | ~4.30 | t |
| Cl-CH₂ | ~3.85 | t |
| Predicted ¹³C NMR Data (in CDCl₃) | ||
| Position | Expected δ (ppm) | |
| C-1 (C-O) | ~156.0 | |
| C-2 (C-I) | ~90.0 | |
| C-3 to C-6 | 115.0 - 140.0 | |
| O-CH₂ | ~68.0 | |
| Cl-CH₂ | ~42.0 |
2D NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the two methylene triplets of the chloroethoxy group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons would help to delineate the substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the two methylene groups of the chloroethoxy chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for connecting different parts of the molecule. Key HMBC correlations would include:
The protons of the O-CH₂ group to the C-1 carbon of the benzene ring.
The aromatic proton at C-6 to the C-1 and C-5 carbons.
The aromatic proton at C-3 to the C-1, C-2, and C-5 carbons. These correlations confirm the placement of the chloroethoxy group on the iodinated benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. A significant NOE would be expected between the protons of the O-CH₂ group and the aromatic proton at the C-6 position, providing critical information about the molecule's preferred conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For C₈H₈ClIO, the calculated exact mass is 297.9254 g/mol .
The fragmentation pattern in the mass spectrum offers further structural confirmation. The presence of chlorine and iodine would result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. Predicted fragmentation pathways include:
Cleavage of the C-O ether bond, leading to fragments corresponding to the iodophenoxy radical and the chloroethyl cation.
Loss of the entire chloroethoxy side chain.
Alpha-cleavage adjacent to the oxygen atom.
Loss of a chlorine atom from the side chain. The phenyl cation (m/z 77) is a common fragment in the mass spectra of benzene derivatives.
Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 297.9254 | [C₈H₈ClIO]⁺ | Molecular Ion (M⁺) |
| 219.9304 | [C₆H₄IO]⁺ | Loss of C₂H₄Cl |
| 127.0031 | [I]⁺ | Iodine cation |
| 77.0391 | [C₆H₅]⁺ | Loss of C₂H₃ClIO |
Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |
| 1580-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| 1050-1000 | Symmetric C-O-C Stretch | Aryl-alkyl ether |
| 800-600 | C-Cl Stretch | Alkyl halide |
| 600-500 | C-I Stretch | Aryl halide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The iodinated benzene ring system is the principal chromophore in this compound. It is expected to exhibit absorption bands corresponding to π → π* transitions. The presence of the iodine atom and the ether linkage as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. One would anticipate a red shift (bathochromic shift) of the primary absorption bands due to the extension of the conjugated system by the lone pairs on the oxygen and iodine atoms.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles. Key structural questions that could be answered include the planarity of the benzene ring, the conformation of the flexible chloroethoxy side chain, and the orientation of this chain relative to the plane of the aromatic ring. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding involving the iodine atom or dipole-dipole interactions, which govern the solid-state architecture.
Retrosynthetic Analysis Strategies for the Synthesis of 1 2 Chloroethoxy 2 Iodobenzene
Identification of Key Disconnections for the Aryl Iodide and Chloroethoxy Moieties
The primary goal in the initial step of retrosynthetic analysis is to identify the most logical bonds to break in the target molecule. For 1-(2-chloroethoxy)-2-iodobenzene, the structure presents two key functional groups attached to the benzene (B151609) ring: an aryl iodide and a chloroethoxy ether. The most strategic disconnections involve the bonds connecting these functional groups to the aromatic ring or within the side chain.
The most apparent disconnections are:
C-O Bond Disconnection: Breaking the bond between the aromatic ring and the ether oxygen. This is a common strategy for ether synthesis. amazonaws.comyoutube.com This disconnection suggests an etherification reaction, such as the Williamson or Ullmann ether synthesis, as the final bond-forming step. organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.com
C-I Bond Disconnection: Cleaving the bond between the benzene ring and the iodine atom. This points towards an aromatic iodination reaction.
C-Cl Bond Disconnection: While possible, disconnecting the C-Cl bond in the ethoxy side chain is generally considered part of the synthesis of the chloroethoxy fragment rather than a primary disconnection of the main structure.
These disconnections lead to simpler precursor molecules, which can then be further analyzed. The most common and reliable approach for a molecule of this type is to disconnect the ether linkage first. amazonaws.com
| Disconnection | Bond Cleaved | Rationale |
| Aryl Ether C-O Bond | (Ar)C-O(CH₂CH₂Cl) | Corresponds to reliable ether synthesis reactions (e.g., Williamson, Ullmann coupling). organic-chemistry.orgmasterorganicchemistry.com |
| Aryl Iodide C-I Bond | (Ar)C-I | Corresponds to aromatic iodination reactions. |
Strategic Application of Functional Group Interconversions (FGIs)
Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is replaced by another to facilitate a disconnection or a subsequent synthetic step. youtube.comimperial.ac.uk For the synthesis of this compound, several FGIs can be strategically employed.
A primary example involves the iodo group. Direct iodination of a substituted benzene can sometimes lead to mixtures of isomers. A more controlled method is often the Sandmeyer reaction, which involves the conversion of an amino group (-NH₂) into an iodo group (-I) via a diazonium salt. openochem.org Therefore, a key FGI is the transformation of the target's iodo group back to an amino group.
Iodo to Amino Group (I → NH₂): This FGI suggests that 2-amino-1-(2-chloroethoxy)benzene is a potential precursor. The amino group can be introduced by the reduction of a nitro group (-NO₂).
Nitro to Amino Group (NO₂ → NH₂): This leads further back to 2-nitro-1-(2-chloroethoxy)benzene. The nitro group is a meta-director, which influences the order of substitution reactions. libretexts.orgmasterorganicchemistry.com
Another FGI could involve the chloroethoxy side chain. For instance, the chloro group could be introduced from a hydroxyl group.
Chloro to Hydroxyl Group (Cl → OH): This suggests that 2-(2-iodophenoxy)ethanol (B8794849) could be a precursor, with the chloro group being installed in a later step from the more readily available alcohol.
| Functional Group Interconversion (FGI) | Precursor Functional Group | Target Functional Group | Synthetic Reaction (Forward Direction) |
| Diazotization/Iodination | -NH₂ | -I | Sandmeyer Reaction (NaNO₂, HCl, then KI) |
| Reduction | -NO₂ | -NH₂ | Catalytic Hydrogenation (H₂/Pd) or Metal/Acid (Sn/HCl, Fe/HCl). masterorganicchemistry.com |
| Chlorination | -OH | -Cl | Thionyl chloride (SOCl₂) or similar chlorinating agent. |
Elucidation of Synthons and Corresponding Reagents
Following disconnection and FGI, the next step is to identify the synthons and their corresponding synthetic equivalents (real reagents). amazonaws.com
Route 1: Based on C-O Disconnection
This is the most direct disconnection.
Disconnection: Ar-O bond.
Synthons: A 2-iodophenoxide anion and a 2-chloroethyl cation.
Reagents: 2-Iodophenol (B132878) (as the source of the phenoxide) and a suitable 2-chloroethylating agent like 1-bromo-2-chloroethane (B52838) or 2-chloroethyl tosylate. The reaction is typically a Williamson ether synthesis. masterorganicchemistry.comyoutube.com
Route 2: Based on FGI (I → NH₂ → NO₂) and C-O Disconnection
This route involves building the ether first and then introducing the iodo group.
FGI: The target molecule is envisioned from 2-amino-1-(2-chloroethoxy)benzene.
FGI: This amine is envisioned from 2-nitro-1-(2-chloroethoxy)benzene.
Disconnection: The C-O bond of 2-nitro-1-(2-chloroethoxy)benzene is broken.
Synthons: A 2-nitrophenoxide anion and a 2-chloroethyl cation.
Reagents: 2-Nitrophenol and 1-bromo-2-chloroethane.
The subsequent steps in the forward synthesis would be the reduction of the nitro group to an amine, followed by diazotization and reaction with potassium iodide to install the iodo group. youtube.com
| Retrosynthetic Path | Key Disconnection/FGI | Synthons | Corresponding Reagents |
| Path A | C-O Disconnection | 2-Iodophenoxide Anion 2-Chloroethyl Cation | 2-Iodophenol + Base (e.g., K₂CO₃, NaH) 1-Bromo-2-chloroethane |
| Path B | C-O Disconnection | 2-Nitrophenoxide Anion 2-Chloroethyl Cation | 2-Nitrophenol + Base 1-Bromo-2-chloroethane |
| (Continuation of B) | FGI (NO₂ → NH₂) | - | Reagent for reduction (e.g., Fe/HCl) |
| (Continuation of B) | FGI (NH₂ → I) | Aryl Diazonium Cation | Reagents for diazotization (NaNO₂/HCl) followed by KI |
Complexity Reduction and Convergent Synthesis Approaches
The goal of a good synthetic plan is to reduce complexity, often by using a convergent rather than a linear approach. e3s-conferences.orgnih.gov
Linear Synthesis: A linear synthesis would start with a simple molecule like benzene and sequentially add the required functional groups. For example, iodination of benzene, followed by nitration, then reduction, etherification, etc. This approach is often plagued by problems with regioselectivity (directing effects of substituents) and can be low-yielding over many steps. libretexts.orglibretexts.org For instance, the iodo- group is an ortho-, para-director. If one were to introduce the chloroethoxy group onto iodobenzene, a mixture of ortho and para products would likely form, requiring separation.
For this compound, a convergent approach is superior.
Fragment 1: The 2-iodophenol moiety.
Fragment 2: The 2-chloroethyl moiety (e.g., as 1-bromo-2-chloroethane).
Applications of 1 2 Chloroethoxy 2 Iodobenzene As a Versatile Synthon in Complex Organic Synthesis
Synthesis of Novel Aromatic and Heterocyclic Systems
The bifunctional nature of 1-(2-chloroethoxy)-2-iodobenzene makes it an excellent precursor for the synthesis of various fused heterocyclic systems, particularly those containing an oxazepine ring. Dibenzo[b,f] researchgate.netnih.govoxazepine (DBO) and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net The chloroethoxy and iodoaryl moieties of the title compound can participate in sequential or one-pot reactions to construct these seven-membered heterocyclic cores.
One of the key applications is in the synthesis of dibenzo[b,f] researchgate.netnih.govoxazepines. researchgate.netresearchgate.net These compounds form the core structure of several biologically active molecules. researchgate.net The synthesis often involves an initial reaction at the aryl iodide position, such as a cross-coupling reaction, followed by an intramolecular cyclization involving the chloroethoxy side chain. For instance, a palladium-catalyzed intramolecular O-arylation of a precursor derived from this compound can lead to the formation of the dibenzo[b,f] researchgate.netnih.govoxazepine ring system. Microwave-assisted synthesis has also been shown to be an efficient method for creating such polycyclic nitrogen heterocycles, often resulting in high yields and shorter reaction times. nih.gov
Furthermore, this synthon can be used to create even more complex fused systems. For example, it is a precursor for dibenzo[b,f]pyrrolo[1,2-d] researchgate.netnih.govoxazepines, which are synthesized through a multi-step process that can involve the formation of aziridines and subsequent 1,3-dipolar cycloaddition reactions. researchgate.net The versatility of this compound allows for the introduction of various substituents onto the aromatic rings, enabling the creation of a library of novel heterocyclic compounds with diverse electronic and steric properties.
Development of Advanced Hypervalent Iodine Reagents from the Aryl Iodide Moiety
The aryl iodide group in this compound serves as a handle for the synthesis of hypervalent iodine(III) reagents. princeton.edu These reagents are prized in organic synthesis for their mild and selective oxidizing properties, acting as environmentally friendly alternatives to heavy metal-based oxidants. researchgate.net The general preparation of hypervalent iodine(III) compounds involves the oxidation of an iodoarene. organic-chemistry.org
Starting from this compound, one can synthesize a variety of hypervalent iodine reagents, such as (diacetoxyiodo)arenes, by treatment with oxidizing agents like m-chloroperoxybenzoic acid in acetic acid or sodium perborate (B1237305) in acetic acid. organic-chemistry.org These resulting reagents can then be used in a wide array of oxidative transformations.
Hypervalent iodine reagents are known to facilitate reactions such as the α-hydroxylation of ketones, the α-oxytosylation of ketones, and oxidative rearrangements of alkenes. nih.govscripps.edu The presence of the chloroethoxy group on the aryl ring of the hypervalent iodine reagent derived from the title compound could potentially influence its reactivity, solubility, and selectivity, offering advantages in certain synthetic applications. For example, sterically hindered aryl iodides have been used to create more soluble multifunctional hypervalent iodine compounds. rsc.org While specific studies on hypervalent iodine reagents derived directly from this compound are not extensively detailed in the provided results, the general principles of their synthesis from aryl iodides are well-established. princeton.eduorganic-chemistry.org
Table 1: Common Oxidizing Agents for the Synthesis of (Diacetoxyiodo)arenes from Iodoarenes
| Oxidizing Agent | Solvent | Reference |
| m-Chloroperoxybenzoic acid | Acetic acid | organic-chemistry.org |
| Sodium perborate | Acetic acid | organic-chemistry.org |
| Sodium hypochlorite (B82951) pentahydrate | Not specified | organic-chemistry.org |
| Oxone | Trifluoroacetic acid | organic-chemistry.org |
Preparation of Polyfunctionalized Organic Molecules with Tunable Properties
The dual reactivity of this compound allows for the stepwise or simultaneous functionalization at two distinct points in the molecule, leading to the creation of polyfunctionalized organic molecules. The properties of these resulting molecules can be fine-tuned by carefully selecting the reaction partners and conditions.
The aryl iodide can undergo a plethora of reactions, including Suzuki, Sonogashira, and Heck cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The chloroethoxy group, on the other hand, can participate in nucleophilic substitution reactions or can be a precursor to other functional groups.
This orthogonal reactivity is highly valuable in diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules from a common starting material. nih.gov For instance, by first performing a Sonogashira coupling at the iodide position to introduce an alkyne, and then using the chloroethoxy group for a subsequent cyclization or substitution, a variety of complex structures can be accessed. The ability to introduce different functionalities at both ends of the molecule allows for the synthesis of compounds with tailored electronic, optical, or biological properties for applications in materials science and medicinal chemistry.
Role in the Total Synthesis of Natural Products and Bioactive Molecule Precursors
While the direct application of this compound in the total synthesis of a specific natural product is not explicitly detailed in the provided search results, its utility as a precursor for key structural motifs found in natural products is evident. nih.govnih.govrsc.orgorganicchemistrydata.org Many natural products and bioactive molecules contain complex aromatic and heterocyclic cores. nih.govmdpi.comnih.gov The ability to synthesize dibenzo[b,f] researchgate.netnih.govoxazepine and related structures from this compound makes it a valuable starting material for the synthesis of precursors to these classes of compounds. researchgate.netgoogle.com
The strategies employed in total synthesis often rely on the use of versatile building blocks that allow for the efficient and stereocontrolled construction of the target molecule. iupac.org The functional group handles present in this compound provide the necessary reactivity to build up molecular complexity. For example, the aryl iodide can be used for a key cross-coupling step to form a major part of the carbon skeleton of a natural product, while the chloroethoxy group can be elaborated at a later stage to install other required functionalities. The development of synthetic routes to bioactive compounds often involves the preparation of numerous analogues to study structure-activity relationships, a task for which versatile synthons like this compound are well-suited. nih.gov
Generation of Structurally Diverse Analogues and Derivatives through Targeted Modifications
A significant application of this compound lies in the generation of libraries of structurally diverse analogues and derivatives. This is particularly important in drug discovery and materials science, where the systematic modification of a lead compound is often necessary to optimize its properties.
The two reactive sites of this compound can be modified in a combinatorial fashion. For example, a series of different boronic acids can be coupled to the aryl iodide position via the Suzuki reaction, while a variety of nucleophiles can be used to displace the chloride of the ethoxy chain. This approach allows for the rapid generation of a large number of distinct molecules from a single, readily available starting material.
This strategy is exemplified in the synthesis of various dibenzo[b,f] researchgate.netnih.govoxazepine derivatives, where modifications to both the aromatic backbone and the substituents are crucial for tuning the biological activity. researchgate.net The ability to easily create a diverse set of analogues facilitates the exploration of chemical space and the identification of compounds with improved efficacy, selectivity, or other desirable characteristics. The development of efficient synthetic protocols, including microwave-assisted methods, further enhances the utility of this compound in generating molecular diversity. nih.gov
Future Research Directions and Sustainable Methodologies for 1 2 Chloroethoxy 2 Iodobenzene Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Future research will likely focus on the development of more efficient and selective catalytic systems for the functionalization of 1-(2-chloroethoxy)-2-iodobenzene. This includes the design of novel phosphine-free ligands, N-heterocyclic carbene (NHC) ligands, and metal nanoparticle catalysts to improve reaction rates, yields, and turnover numbers. organic-chemistry.org For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high activity and stability as phosphine-free catalysts for Heck and Suzuki reactions. organic-chemistry.org
Integration with Continuous Flow Chemistry and Automated Synthesis
The integration of reactions involving this compound with continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. rsc.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.orguc.pt The development of robust and scalable flow processes for the synthesis and subsequent functionalization of this compound will be a key area of future research. nih.gov
Exploration of Photo- and Electrocatalytic Transformations
Photo- and electrocatalysis represent emerging areas in organic synthesis that offer green and sustainable alternatives to traditional methods. beilstein-journals.org Exploring the use of light or electricity to drive the transformations of this compound could lead to novel reaction pathways and improved efficiencies. Anodic oxidation of iodoarenes, for example, is a highly economical method for synthesizing hypervalent iodine reagents without the need for chemical oxidants. beilstein-journals.org
Advancements in Green Chemistry Applications for Industrial Relevance
Applying the principles of green chemistry to the synthesis and application of this compound is crucial for its industrial relevance. This includes the use of environmentally benign solvents (such as water), recyclable catalysts, and energy-efficient reaction conditions. researchgate.net For example, performing Heck reactions in water using phosphine-free palladium complexes under microwave irradiation is a versatile and environmentally friendly protocol. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Chloroethoxy)-2-iodobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds like 1-(allyloxy)-2-iodobenzene are prepared by reacting 2-iodophenol with alkyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) . Grignard coupling with chlorinated intermediates is another route, as seen in the synthesis of 1-(diethylphosphino)-2-iodobenzene, where Mg-mediated coupling optimizes regioselectivity .
- Key Variables : Solvent polarity, base strength, and temperature critically affect substitution efficiency. For instance, THF at −78°C with strong bases like LDA minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the ethoxy chain. Aromatic protons adjacent to iodine exhibit deshielding (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : C-I and C-Cl stretches appear at ~500–600 cm⁻¹ and ~550–750 cm⁻¹, respectively. Ether C-O-C asymmetric stretches occur at ~1100–1250 cm⁻¹ .
- HPLC : Reverse-phase methods (e.g., Newcrom R1 column, acetonitrile/water gradient) resolve impurities, with retention times calibrated against standards .
Q. How can researchers purify this compound, and what challenges arise during crystallization?
- Methodology : Fractional distillation (boiling point ~96–98°C at reduced pressure) or column chromatography (silica gel, hexane/EtOAc eluent) are effective. Crystallization in ethanol/water mixtures is hindered by the compound’s low aqueous solubility (<1 mg/mL); adding co-solvents like dichloromethane improves yield .
Advanced Research Questions
Q. How does the chloroethoxy substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing Cl and bulky ethoxy group reduce aryl iodide reactivity in Ullmann or Suzuki couplings. Copper catalysts (e.g., CuI/1,10-phenanthroline) mitigate this by stabilizing transition states. For example, Cu-catalyzed C–S cross-coupling with thioacetates achieves ~70% yield under optimized conditions (DMF, 110°C, 24 h) .
- Data Contradiction : Some studies report lower yields (~40%) with Pd catalysts due to steric hindrance, highlighting the need for tailored catalytic systems .
Q. What role does this compound play in catalytic cycles for alkene functionalization?
- Application : The iodine moiety serves as a directing group in Pd-catalyzed alkene oxidations. For example, in hydroformylation, the ethoxy chain stabilizes intermediates via hydrogen bonding, improving regioselectivity (up to 8:1 linear/branched ratio) .
- Experimental Design : Use deuterated analogs (e.g., CD₃CH₂O-) in kinetic isotope effect studies to probe transition-state interactions .
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?
- Analysis : Discrepancies in melting points (e.g., 53–57°C) and solubility may stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD can identify crystalline phases. For example, annealing at 50°C for 12 h stabilizes the monoclinic form .
Q. What computational methods predict the compound’s environmental persistence or toxicity?
- Methodology :
- In Silico Tools : EPI Suite estimates biodegradability (BIOWIN model: t₁/₂ ~180 days).
- Toxicity Prediction : ECOSAR classifies it as a "Category 3" irritant due to the chloroethoxy group’s electrophilicity .
- Limitations : Experimental validation via Ames tests or Daphnia magna assays is required, as in silico models underestimate halogenated aromatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
